molecular formula C21H29FO4 B10784640 Dihydroxyfluoroprogesterone

Dihydroxyfluoroprogesterone

Cat. No.: B10784640
M. Wt: 364.4 g/mol
InChI Key: MYHOAFKYKANCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroxyfluoroprogesterone (DHFP) is a synthetic steroid derivative structurally related to progesterone, featuring two hydroxyl (-OH) groups and a fluorine substituent on its steroidal backbone. Fluorination and hydroxylation are critical modifications known to enhance metabolic stability, receptor binding affinity, and bioavailability in steroid derivatives .

Properties

Molecular Formula

C21H29FO4

Molecular Weight

364.4 g/mol

IUPAC Name

17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,24,26H,3-8,10-11H2,1-2H3

InChI Key

MYHOAFKYKANCBW-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CF)O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences

DHFP’s uniqueness lies in its combination of hydroxyl and fluorine groups, which differentiate it from natural progesterone and other synthetic analogs. Below is a comparative analysis of DHFP and structurally related compounds:

Compound Structural Features Biological Activity/Applications
Dihydroxyfluoroprogesterone Two hydroxyl groups, one fluorine substituent Hypothesized enhanced receptor affinity and metabolic stability (inferred from fluorinated analogs)
Progesterone Natural steroid; no fluorine or extra hydroxyl Regulates menstrual cycle, pregnancy support
Dydrogesterone Δ6-methyl group High oral bioavailability; treats endometriosis
17-Hydroxyprogesterone Hydroxyl group at C17 Precursor in cortisol synthesis
Mifepristone Substituted phenyl group at C11 Progesterone receptor antagonist; used in medical abortion
1-Dehydroprogesterone Dehydrogenation at C1 Experimental use in hormone metabolism studies

Table 1: Structural and functional comparison of DHFP with progesterone analogs

Impact of Fluorine and Hydroxyl Groups

  • Fluorine : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in steroid receptors and reduces metabolic degradation. For example, fluorinated pyrrolidine derivatives show increased potency depending on fluorine positioning . In DHFP, the fluorine atom likely stabilizes interactions with the progesterone receptor’s ligand-binding domain.

Pharmacological and Biochemical Insights

Receptor Binding and Selectivity

While DHFP’s exact binding affinity is undocumented, fluorinated steroids such as mifepristone demonstrate that even minor structural changes (e.g., fluorine or phenyl substitutions) drastically alter receptor interactions. Mifepristone’s antagonistic activity contrasts with DHFP’s presumed agonistic or mixed activity due to its hydroxyl-rich structure .

Metabolic Stability

Fluorine substituents in compounds like 2-(difluoromethyl)-3-fluorophenol reduce cytochrome P450-mediated metabolism, suggesting DHFP may have a longer half-life than progesterone . Hydroxyl groups could further modulate glucuronidation or sulfation pathways.

Comparative Potency and Toxicity

  • Potency : Fluorinated analogs in pyrrolidine and naphthalene derivatives show IC50 values sensitive to fluorine positioning (e.g., 18.00–25.00 µM in difluorophenylpyrrolidines) . DHFP’s activity may similarly depend on fluorine placement.

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